1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heteroaromatic carboxylic acid featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a 3-methoxyphenyl group at position 1.
The triazole ring’s stability, electron-rich nature, and capacity for π-π stacking make it a versatile scaffold in medicinal chemistry and materials science . Substituents like methoxy groups influence electronic distribution, solubility, and tautomeric behavior, as observed in related compounds .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCAEMVOKZCERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 1-(3-Hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has shown significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that triazole derivatives exhibit potent activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL . This suggests that 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could be a promising candidate for developing new anti-tubercular agents.
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer potential. Studies have revealed that certain derivatives of 1,2,3-triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the structural modifications of triazole compounds have been linked to enhanced cytotoxicity against breast cancer cells .
Corrosion Inhibition
In addition to its biological applications, this compound has been studied for its effectiveness as a corrosion inhibitor. Triazole derivatives have been reported to provide significant protection for metals in aggressive environments. The inhibition efficiency of these compounds can be evaluated using electrochemical impedance spectroscopy (EIS), with results indicating that they form protective films on metal surfaces .
Agricultural Applications
Pesticidal Activity
The application of this compound in agriculture primarily revolves around its potential as a pesticide. Triazole compounds have been recognized for their fungicidal properties, making them valuable in protecting crops from fungal infections. The mechanism typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways in pathogens .
Materials Science Applications
Polymer Chemistry
In materials science, triazole compounds are being explored for their role in polymer chemistry. The incorporation of triazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that polymers containing triazole units exhibit improved resistance to thermal degradation and oxidative stress .
Case Study 1: Antitubercular Activity
A recent study synthesized various triazole derivatives and tested their efficacy against Mycobacterium tuberculosis. Among the synthesized compounds, this compound exhibited remarkable activity with an MIC of 12.5 μg/mL, indicating its potential as a lead compound for further development in anti-tubercular therapies .
Case Study 2: Corrosion Inhibition
In another investigation focusing on corrosion inhibition, the compound was tested on steel samples exposed to acidic environments. The results showed that the presence of triazole derivatives significantly reduced corrosion rates compared to untreated samples. The electrochemical tests confirmed the formation of protective films on the metal surfaces .
Mechanism of Action
The mechanism by which 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity and function. The methoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with key analogs, focusing on substituent effects, tautomerism, and applications.
Table 1: Structural and Functional Comparisons
Key Differences and Trends
Substituent Position and Electronic Effects
- Methoxy vs. Ethoxy Groups : The 4-methoxyphenyl analog () exhibits higher solubility in polar solvents compared to the 4-ethoxyphenyl variant due to reduced steric hindrance . The ethoxy group in 1-(4-ethoxyphenyl)-5-formyltriazole-4-carboxylic acid stabilizes the open-chain tautomer via electron-donating effects, contrasting with cyclic hemiacetal dominance in formylbenzoic acids .
- Halogenation : Bromine substitution (e.g., 4-bromobenzyl) enhances halogen bonding and metal coordination, as seen in Mn(II) and Co(II) complexes .
Tautomerism
- Open-Chain vs. Cyclic Hemiacetal : 1-(4-ethoxyphenyl)-5-formyltriazole-4-carboxylic acid predominantly exists as an open-chain aldehyde (80%) due to steric and electronic factors, unlike cyclic hemiacetals in 2-formylbenzoic acids . This tautomeric preference impacts reactivity, such as decarboxylation at elevated temperatures .
Coordination Chemistry: The 4-carboxylic acid group enables chelation with transition metals (e.g., Mn, Co), forming stable complexes for catalytic or material applications .
Table 2: Tautomeric Behavior in Selected Compounds
Biological Activity
1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 386264-51-3) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through click chemistry methodologies. This method not only provides high yields but also allows for the introduction of various substituents that can enhance biological activity. The molecular formula is C11H11N3O3, with a molecular weight of 233.22 g/mol .
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation by targeting pathways such as NF-κB signaling. In vitro studies have demonstrated that triazole derivatives can lead to growth inhibition in various human cancer cell lines, with some exhibiting GI50 values in the nanomolar range .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7h | AML | 0.4 | NF-κB inhibition |
| MMB | Breast | 0.7 | ROS induction |
| This compound | Various | TBD | TBD |
Anti-inflammatory Effects
Triazole compounds have also been noted for their anti-inflammatory properties. They are believed to modulate inflammatory pathways through inhibition of pro-inflammatory cytokines. The mechanism often involves interference with the NF-κB pathway, which plays a crucial role in inflammation .
Antimicrobial Activity
The triazole ring system is known for its antimicrobial properties. Compounds within this class have been effective against various bacterial and fungal strains. This is attributed to their ability to disrupt cell membrane integrity and inhibit essential enzymatic functions within microbial cells .
Case Studies
A notable study explored the effects of a series of triazole derivatives on different cancer cell lines. Among these derivatives, one compound demonstrated a remarkable ability to inhibit cell growth in leukemia and breast cancer models by inducing apoptosis and disrupting cell cycle progression .
Another investigation focused on the anti-inflammatory potential of triazoles, revealing that certain derivatives could significantly reduce inflammation markers in vitro and in vivo models . These findings suggest a multifaceted role for triazoles in treating conditions beyond cancer.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer: The compound is typically synthesized via cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). A validated approach involves:
Click Chemistry : Reacting 3-methoxyphenyl azide with methyl propiolate in the presence of Cu(I) catalysts (e.g., CuI) to form the triazole core.
Oxidation : Converting the ester group to a carboxylic acid using aqueous NaOH or KMnO₄ under reflux.
Purification : Crystallization from ethanol/water mixtures to achieve high purity (>95%).
Key Reference Synthesis (from analogous triazoles):
| Method | Starting Materials | Catalyst | Yield | Purity | Source |
|---|---|---|---|---|---|
| CuAAC | Phenyl acetylene, sodium azide | CuI | 78% | 98% | |
| Cyclocondensation | Ethyl acetoacetate, phenylhydrazine | None | 65% | 95% |
Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, carboxylic acid proton at δ 12–13 ppm).
- X-ray Diffraction : Single-crystal studies reveal planarity of the triazole ring and bond lengths (e.g., C–N bonds ≈ 1.32 Å) .
- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and triazole ring vibrations at 1450–1600 cm⁻¹.
Q. How can regioselectivity in triazole synthesis be optimized to favor the 1,4-disubstituted isomer?
Methodological Answer: Regioselectivity in CuAAC reactions is influenced by:
Catalyst Choice : Cu(I) catalysts (e.g., CuI) favor 1,4-isomers, while Ru catalysts produce 1,5-isomers.
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
Substituent Electronic Effects : Electron-withdrawing groups on alkynes increase 1,4-selectivity.
Experimental Optimization (from analogous reactions):
Q. What computational strategies elucidate the electronic and steric properties of this triazole derivative?
Methodological Answer:
- DFT Calculations : Predict HOMO/LUMO energies to assess reactivity (e.g., electrophilic attack at C4 of the triazole).
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) using software like Gaussian or GROMACS.
- Docking Studies : Evaluate binding affinity to receptors (e.g., COX-2 for anti-inflammatory activity) .
Q. Example Computational Results :
| Property | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | High nucleophilic reactivity |
| LUMO Energy | -1.8 eV | Susceptibility to electrophiles |
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
Meta-Analysis : Pool data from multiple studies (e.g., anti-inflammatory assays ) to identify trends.
Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to isolate targets.
Case Study : Discrepancies in COX-2 inhibition may arise from assay variability (e.g., fluorogenic vs. colorimetric substrates). Validate via orthogonal methods like Western blotting .
Q. What are the challenges in derivatizing the carboxylic acid group for enhanced bioactivity?
Methodological Answer:
- Esterification : Use DCC/DMAP coupling to generate methyl/ethyl esters for improved membrane permeability.
- Amide Formation : React with amines (e.g., benzylamine) under HATU activation to explore SAR.
- Stability Testing : Assess hydrolytic stability in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
Q. Derivative Performance :
| Derivative | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Methyl ester | 12 μM | 0.5 |
| Benzylamide | 8 μM | 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
